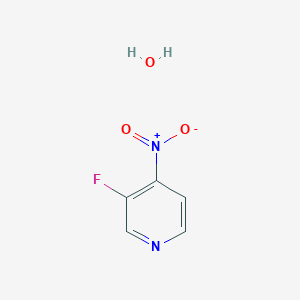

3-Fluoro-4-nitropyridine hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-4-nitropyridine hydrate is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitropyridine hydrate typically involves the fluorination of 3-bromo-4-nitropyridine N-oxide. This reaction is carried out at room temperature and yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the reaction of pyridine and substituted pyridines with nitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide and bisulfite in water to obtain 3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-nitropyridine hydrate undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and catalytic hydrogenation. The nitro group in the compound is particularly reactive and can be replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Fluoride anion is commonly used as a nucleophile to replace the nitro group in 3-nitropyridine derivatives.

Reduction: Catalytic hydrogenation is used to convert 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine.

Major Products Formed

3-Fluoro-4-aminopyridine: Formed by the reduction of 3-fluoro-4-nitropyridine N-oxide.

Various substituted pyridines: Formed through nucleophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-nitropyridine hydrate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-nitropyridine hydrate involves its interaction with various molecular targets and pathways. The nitro group also plays a crucial role in the compound’s reactivity, making it a versatile intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-5-nitropyridine: Another fluorinated nitropyridine with similar reactivity and applications.

3-Fluoro-4-aminopyridine: A reduction product of 3-fluoro-4-nitropyridine hydrate with different chemical properties.

2,6-Difluoropyridine: A fluorinated pyridine with different substitution patterns and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biologische Aktivität

3-Fluoro-4-nitropyridine hydrate is a fluorinated pyridine derivative characterized by its unique chemical structure, which includes a fluorine atom and a nitro group attached to the pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.

- Molecular Formula: C5H4FN2O2·H2O

- Molecular Weight: Approximately 160.10 g/mol

- Solubility: Soluble in water, enhancing its applicability in aqueous environments.

The hydrate form suggests that it contains water molecules within its crystalline structure, which may influence its stability and solubility characteristics .

The biological activity of this compound is largely attributed to the reactivity of its functional groups:

- Nitro Group: The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with cellular components. This reactivity allows it to affect various biochemical pathways.

- Fluorine Atom: The presence of fluorine enhances the compound's metabolic stability and alters its lipophilicity, making it a valuable pharmacophore in drug development .

Biological Activity and Applications

-

Pharmaceutical Development:

- This compound is explored for its potential use as an intermediate in synthesizing pharmaceuticals. Its ability to enhance the biological activity of drug molecules makes it a candidate for developing enzyme inhibitors and receptor modulators .

- In studies, fluorinated compounds have shown increased efficacy and selectivity against specific biological targets, which is crucial for drug design.

-

Agrochemical Potential:

- The compound has been investigated for its potential use in pesticides or herbicides due to its biological activity against pests. Its interactions with pest metabolic pathways could lead to the development of effective agricultural chemicals .

-

Biological Interactions:

- Initial assessments indicate that this compound may interact with various enzymes and receptors involved in metabolic processes. Further research is necessary to delineate these interactions comprehensively, particularly focusing on any toxicological effects or beneficial interactions with target biomolecules .

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

- A study highlighted the synthesis of related compounds through nucleophilic aromatic substitution, demonstrating the versatility of the nitro group in facilitating chemical transformations .

- Another research effort focused on the compound's application in developing radiolabeled imaging agents for positron emission tomography (PET), showcasing its utility beyond traditional pharmaceutical applications .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C5H4FN2O2·H2O | Potential drug intermediate; agrochemical use |

| 4-Fluoro-3-nitropyridine | C5H3FN2O2 | Antibacterial agent; used in PET imaging |

| 2-Fluoro-3-nitropyridine | C5H4FN2O2 | Building block for pharmaceuticals |

This table illustrates how structural variations among fluorinated pyridines influence their biological activities and applications.

Eigenschaften

IUPAC Name |

3-fluoro-4-nitropyridine;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2.H2O/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPKKKWBDFKUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])F.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.